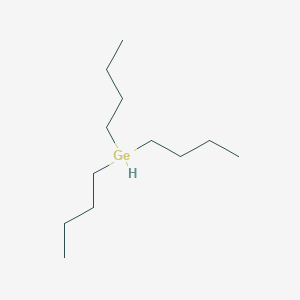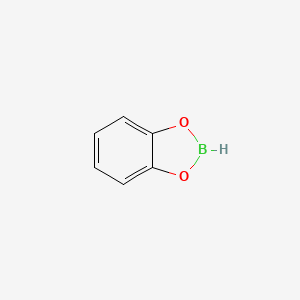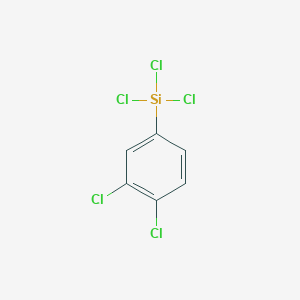
Tributylgermane
Übersicht
Beschreibung
Tributylgermane, also known as tributylgermanium hydride, is an organogermanium compound with the chemical formula [CH₃(CH₂)₃]₃GeH. It is a colorless liquid that is primarily used as a radical generating reagent in organic synthesis. The compound is known for its low toxicity, good stability, and ease of handling, making it a valuable alternative to other similar reagents like tributyltin hydride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributylgermane can be synthesized through the reaction of germanium tetrachloride with butyl lithium, followed by hydrolysis. The general reaction is as follows:
GeCl4+4BuLi→GeBu4+4LiCl
GeBu4+H2O→Bu3GeH+BuH
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically packaged in glass bottles to maintain its stability and prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Tributylgermane undergoes various types of chemical reactions, including:
Reduction: It is an efficient reducing agent for benzylic chlorides.
Radical Reactions: It can generate radicals, making it useful in radical-initiated processes.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, olefins, and radical initiators like azobisisobutyronitrile (AIBN) and triethylborane. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in the reduction of benzylic chlorides, the primary product is the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Tributylgermane has a wide range of applications in scientific research, including:
Chemistry: Used as a radical generating reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of various organogermanium compounds and as a reducing agent in chemical processes.
Wirkmechanismus
The mechanism of action of tributylgermane involves the generation of radicals through the homolytic cleavage of the Ge-H bond. These radicals can then participate in various chemical reactions, including reduction and cyclization processes. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Similar in function but more toxic and less stable.
Triethylgermanium Hydride: Another organogermanium compound with similar reducing properties.
Triphenylgermanium Hydride: Used in similar applications but with different reactivity profiles.
Uniqueness
Tributylgermane is unique due to its low toxicity, good stability, and ease of handling compared to other similar compounds. These properties make it a preferred choice in many chemical reactions and industrial applications.
Eigenschaften
IUPAC Name |
tributylgermane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSWILXIWHVQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[GeH](CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















